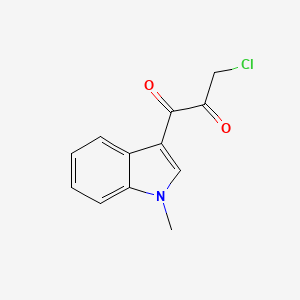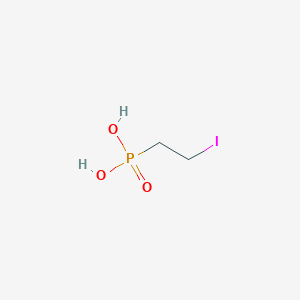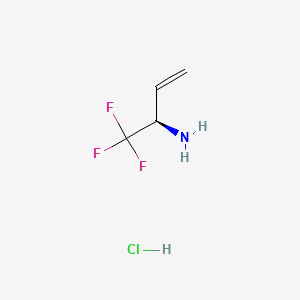![molecular formula C6H8BrIO B15296629 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a bromine and an iodine atom attached to a bicyclic hexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be facilitated by photochemistry . This approach allows for the efficient formation of the bicyclic structure with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of photochemical synthesis and cycloaddition reactions can be scaled up for industrial applications. The use of photochemical reactors and controlled reaction conditions would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Applications De Recherche Scientifique
4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of bioactive molecules.
Material Science: Its properties can be exploited in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can interact with molecular targets through substitution or addition reactions, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic compound without the bromine and iodine substituents.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
Propriétés
Formule moléculaire |
C6H8BrIO |
|---|---|
Poids moléculaire |
302.94 g/mol |
Nom IUPAC |
4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H8BrIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2 |
Clé InChI |
QMBIUOJMRRBQFB-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)CI)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)


![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)


![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)





![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
